4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of N-ethyl-N-methyl-β-aminopropionitrile under catalytic hydrogenation conditions. The intermediate N-ethyl-N-methylpropane-1,3-diamine is then cyclized in the presence of copper chloride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amines. Substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine: This compound is structurally similar but lacks the hydrazinyl group.
1,2-dimethyl-1,4,5,6-tetrahydropyrimidine: Another related compound with similar structural features but different functional groups
Uniqueness
4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H15N5 |
---|---|
Molecular Weight |
157.22 g/mol |
IUPAC Name |
4-hydrazinyl-N,N-dimethyl-1,2,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C6H15N5/c1-11(2)6-8-4-3-5(9-6)10-7/h6,8H,3-4,7H2,1-2H3,(H,9,10) |
InChI Key |
JESYDOBICDYHGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1NCCC(=N1)NN |
Origin of Product |
United States |
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